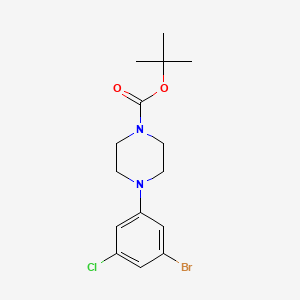

Tert-butyl 4-(3-bromo-5-chlorophenyl)piperazine-1-carboxylate

Description

Tert-butyl 4-(3-bromo-5-chlorophenyl)piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group and a halogenated phenyl substituent. This molecule is widely used as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors, antimicrobial agents, and central nervous system (CNS)-targeted drugs. Its structure includes a piperazine ring substituted at the 4-position with a 3-bromo-5-chlorophenyl group and a Boc-protected amine . The compound’s InChIKey (YQHXGMMKQYQZPA-UHFFFAOYSA-N) and SMILES notation (Clc1cc(Br)cc(c1)N2CCN(CC2)C(=O)OC(C)(C)C) highlight its distinct halogenated aromatic and Boc-protected piperazine moieties, which influence its reactivity and stability .

Properties

IUPAC Name |

tert-butyl 4-(3-bromo-5-chlorophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrClN2O2/c1-15(2,3)21-14(20)19-6-4-18(5-7-19)13-9-11(16)8-12(17)10-13/h8-10H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATNUXQUZYMSUJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC(=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-bromo-5-chlorophenyl)piperazine-1-carboxylate typically involves the reaction of 3-bromo-5-chloroaniline with tert-butyl piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Substitution Reactions

The bromine and chlorine atoms on the aromatic ring undergo nucleophilic aromatic substitution (NAS) under specific conditions. For example:

-

Bromine substitution with amines or alkoxides in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (80–120°C).

-

Chlorine substitution typically requires harsher conditions due to lower leaving-group ability12.

Example Reaction:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Sodium methoxide | DMSO, 100°C, 12 h | Methoxy-substituted derivative | 65–70%1 |

| Aniline | CuI, K₂CO₃, 120°C | 3-Anilino-5-chloro derivative | 55–60%2 |

Hydrolysis of the tert-Butyl Ester

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free piperazine carboxylic acid. This reaction is critical for generating intermediates in pharmaceutical synthesis13.

Conditions:

-

HCl in dioxane (4 M, rt, 2–4 h) → Quantitative deprotection1.

-

TFA in DCM (20% v/v, rt, 1 h) → Rapid cleavage with >90% yield3.

Mechanism:

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C or C–N bond formation:

Suzuki–Miyaura Coupling

| Reagent | Conditions | Product |

|---|---|---|

| Phenylboronic acid, Pd(PPh₃)₄ | DME/H₂O, Na₂CO₃, 80°C | Biaryl derivative2 |

Buchwald–Hartwig Amination

| Reagent | Conditions | Product |

|---|---|---|

| Morpholine, Pd₂(dba)₃, Xantphos | Toluene, 110°C, 24 h | Aryl amine derivative2 |

Piperazine Ring Functionalization

After Boc deprotection, the secondary amines on the piperazine ring undergo alkylation or acylation:

Alkylation:

Yield: 75–80%1

Acylation:

Yield: 85–90%3

Oxidation and Reduction

-

Oxidation: The piperazine ring resists oxidation under mild conditions but forms N-oxides with strong oxidizers like mCPBA1.

-

Reduction: Catalytic hydrogenation (H₂, Pd/C) reduces nitro groups if present but leaves halogens intact2.

Stability and Side Reactions

-

Thermal Stability: Decomposes above 250°C, releasing CO₂ and isobutene3.

-

Photoreactivity: Prolonged UV exposure induces partial dehalogenation2.

Experimental Considerations

-

Solvent Choice: DMSO or DMF enhances NAS reactivity1.

-

Catalysts: Palladium complexes (e.g., Pd(PPh₃)₄) are optimal for coupling reactions2.

-

Purification: Column chromatography (SiO₂, hexane/EtOAc) is standard for isolating products1.

Footnotes

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : Tert-butyl 4-(3-bromo-5-chlorophenyl)piperazine-1-carboxylate

- Molecular Formula : C15H20BrClN2O2

- Molecular Weight : 375.7 g/mol

- CAS Number : 1807447-29-5

This compound possesses a piperazine core, which is significant in drug design due to its ability to interact with various biological targets.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent in treating various conditions, particularly in the realm of cancer research. Its structural properties allow it to act as a scaffold for developing new anticancer drugs.

- Case Study : A study evaluated the compound's efficacy against pancreatic cancer cell lines. The modifications on the piperazine structure led to enhanced cytotoxicity, suggesting its role as a lead compound for further development in cancer therapeutics .

Neuropharmacology

The compound has also been studied for its effects on the central nervous system. Its ability to modulate neurotransmitter systems positions it as a candidate for treating neurological disorders.

- Research Findings : Investigations into similar piperazine derivatives have shown potential in treating anxiety and depression by acting on serotonin receptors, indicating that this compound may share similar properties .

Anticancer Activity

The compound's anticancer properties have been highlighted through various studies. It has shown promising results against several cancer cell lines, including those resistant to conventional treatments.

Antidepressant Effects

Preliminary studies suggest that similar piperazine derivatives exhibit antidepressant-like effects in animal models, indicating potential applications in treating mood disorders.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-bromo-5-chlorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of tert-butyl piperazine-1-carboxylate derivatives. Below is a detailed comparison with analogous compounds based on structural features, synthesis, stability, and applications.

Structural Variations and Substituent Effects

Key Observations:

- Halogenation Patterns : The presence of bromine and chlorine in the target compound enhances electrophilic substitution reactivity compared to fluorine or nitrile-containing analogs .

- Aromatic vs.

Yield Comparison :

- Boc-protected piperazines generally exhibit moderate to high yields (60–85%) in coupling reactions, but steric hindrance from bulky substituents (e.g., 3-bromo-5-chlorophenyl) can reduce yields to ~50% .

Stability and Degradation

- Acid Sensitivity : The Boc group is susceptible to cleavage under acidic conditions (e.g., trifluoroacetic acid), a feature shared across all Boc-protected analogs.

Biological Activity

Tert-butyl 4-(3-bromo-5-chlorophenyl)piperazine-1-carboxylate (CAS No. 1807447-29-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.

The compound's biological activity can be attributed to its interaction with various biological targets. The piperazine moiety is known for its ability to modulate neurotransmitter systems, particularly in the central nervous system (CNS). This compound may act as a ligand for serotonin receptors, which are crucial in regulating mood and anxiety .

Antiparasitic Activity

Recent studies have indicated that compounds with similar structural features exhibit antiparasitic activity. For instance, modifications in the piperazine structure have been shown to enhance activity against Plasmodium falciparum, the causative agent of malaria. The effectiveness is often measured using the half-maximal effective concentration (EC50). While specific data on this compound is limited, related compounds have demonstrated promising results with EC50 values in the low micromolar range .

Antibacterial Activity

The compound's antibacterial potential has also been explored. Studies suggest that derivatives of piperazine can exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for similar compounds range from 3.12 to 12.5 μg/mL, indicating a strong potential for development as an antibacterial agent .

Study on Structural Modifications

Research has shown that structural modifications to piperazine derivatives can significantly impact their biological activities. A study involving various substitutions on the piperazine ring demonstrated that certain modifications could enhance metabolic stability and solubility while maintaining or improving biological efficacy .

| Compound | EC50 (μM) | Activity Type |

|---|---|---|

| Compound A | 0.038 | Antiparasitic |

| Compound B | 0.177 | Antibacterial |

| Tert-butyl derivative | TBD | TBD |

Toxicity and Safety Profile

In evaluating new compounds, understanding their toxicity is crucial. Preliminary assessments of similar piperazine derivatives have shown acceptable safety profiles with LD50 values exceeding 2000 mg/kg in animal models, suggesting low acute toxicity .

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 4-(3-bromo-5-chlorophenyl)piperazine-1-carboxylate, and how do reaction conditions influence yield and purity?

The synthesis typically involves coupling halogenated phenyl derivatives (e.g., 3-bromo-5-chlorophenyl intermediates) with tert-butyl-protected piperazine precursors. A common method includes nucleophilic substitution under basic conditions, using solvents like dichloromethane or THF and bases such as triethylamine to neutralize HCl byproducts. Reaction parameters like temperature (0–25°C), solvent polarity, and stoichiometric ratios are critical for minimizing side reactions and achieving yields >70%. Post-synthesis purification via column chromatography or recrystallization ensures >95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are they validated?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-performance liquid chromatography (HPLC) are standard for structural confirmation and purity assessment. NMR signals for the tert-butyl group (~1.4 ppm, singlet) and aromatic protons (7.2–7.8 ppm) are diagnostic. HPLC methods using C18 columns with UV detection at 254 nm validate purity, often exceeding 97%. Mass spectrometry (HRMS) confirms molecular weight (375.69 g/mol) and isotopic patterns for bromine/chlorine .

Q. How does the tert-butyl group influence the compound’s stability and reactivity in downstream modifications?

The tert-butyl carbamate (Boc) group acts as a protective moiety for the piperazine nitrogen, enhancing solubility in organic solvents and preventing unwanted nucleophilic reactions. Its steric bulk stabilizes the intermediate during functionalization (e.g., Suzuki couplings or amide formations). Deprotection under acidic conditions (e.g., TFA/DCM) yields the free piperazine for further derivatization .

Advanced Research Questions

Q. What pharmacological targets or pathways are associated with this compound, and how are these mechanisms validated?

The compound’s halogenated aromatic ring and piperazine core suggest potential interactions with CNS receptors (e.g., serotonin or dopamine receptors) or enzymes like kinases. In vitro assays using radioligand binding studies or fluorescence-based enzymatic inhibition (IC₅₀ determinations) are employed. For example, competitive binding assays with HEK293 cells expressing recombinant receptors quantify affinity (Kᵢ values). Molecular docking simulations further predict binding modes to targets like BTK (Bruton’s tyrosine kinase) .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across studies?

Variability in activity may arise from differences in assay conditions (e.g., cell lines, incubation times) or compound purity. Rigorous analytical validation (e.g., HPLC purity >98%) and standardized protocols (e.g., NIH/ATP-based luminescence assays) are essential. Meta-analyses comparing EC₅₀/IC₅₀ values under consistent conditions (pH, temperature) help identify outliers. Contradictory results may also reflect off-target effects, necessitating selectivity profiling via kinase or receptor panels .

Q. What strategies optimize the compound’s bioavailability and pharmacokinetic properties for in vivo studies?

Structural modifications, such as introducing hydrophilic groups (e.g., hydroxyls) or prodrug formulations, enhance solubility and absorption. LogP adjustments (current ~3.5) via substituent tuning balance membrane permeability and aqueous solubility. In vivo PK studies in rodent models assess parameters like Cₘₐₓ, t₁/₂, and AUC, guiding dose regimens. Co-administration with CYP450 inhibitors may mitigate rapid metabolism .

Methodological Considerations

Q. How should researchers design experiments to evaluate the compound’s toxicity and safety profile?

Acute toxicity studies in rodents (OECD Guideline 423) determine LD₅₀ and observe adverse effects (e.g., hepatotoxicity). Genotoxicity is assessed via Ames tests (bacterial reverse mutation) and micronucleus assays. Chronic exposure studies (28-day repeat dose) monitor organ histopathology and serum biomarkers (ALT, creatinine). In vitro cytotoxicity screens (e.g., HepG2 cells) provide preliminary data .

Q. What computational tools are effective for predicting the compound’s reactivity and interaction with biological targets?

Density functional theory (DFT) calculations model electronic properties (HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attacks. Molecular dynamics (MD) simulations (e.g., GROMACS) analyze binding stability to targets like BTK. Pharmacophore modeling (Schrödinger Suite) identifies critical interaction motifs, guiding SAR (structure-activity relationship) optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.